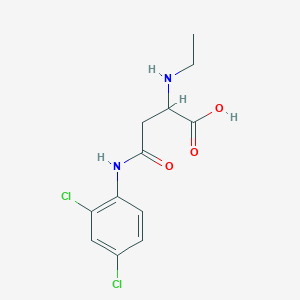

4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H14Cl2N2O3 and its molecular weight is 305.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Structure and Spectroscopic Analysis

Research into compounds chemically related to 4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid, such as 4-methylthio-2-oxobutanoic acid and derivatives, highlights their potential in scientific studies. For instance, 4-methylthio-2-oxobutanoic acid, a compound in the methionine salvage pathway, was studied for its apoptosis-inducing effects independent of ornithine decarboxylase down-regulation, suggesting applications in cancer research (Tang et al., 2006). Another study focused on spectroscopic and structural investigations of derivatives, revealing their stability, reactivity, and potential as nonlinear optical materials, underscoring their utility in materials science (Vanasundari et al., 2018).

Chemical Synthesis and Reactivity

The synthesis of novel chemical entities based on the structural motif of this compound showcases the versatility of these compounds. For instance, the use of OxymaPure/DIC in synthesizing a series of α-ketoamide derivatives highlights advances in chemical synthesis techniques and the exploration of new therapeutic agents (El‐Faham et al., 2013). Similarly, the development of trifluoromethyl heterocycles from a single precursor demonstrates the potential of such compounds in designing diverse molecular structures with significant applications in drug discovery and development (Honey et al., 2012).

Biological Activities and Applications

The exploration of biological activities, such as antimicrobial and antioxidant properties, of derivatives offers insights into their pharmacological potential. Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, was evaluated for its antimicrobial and antioxidant susceptibilities, indicating the therapeutic relevance of these compounds (Kumar et al., 2016). Additionally, the study on molecular docking and vibrational analysis of chloramphenicol derivatives emphasizes the importance of such compounds in drug design and the understanding of molecular interactions (Fernandes et al., 2017).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid involves the reaction of 2,4-dichloroaniline with ethyl acetoacetate followed by subsequent reactions to form the final product.", "Starting Materials": [ "2,4-dichloroaniline", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloroaniline in ethanol and add sodium ethoxide. Heat the mixture to reflux for 2 hours.", "Step 2: Add ethyl acetoacetate to the reaction mixture and heat to reflux for an additional 2 hours.", "Step 3: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether.", "Step 4: Wash the organic layer with sodium bicarbonate and water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.", "Step 7: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether.", "Step 8: Wash the organic layer with sodium bicarbonate and water.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid." ] } | |

Numéro CAS |

1037535-51-5 |

Formule moléculaire |

C12H14Cl2N2O3 |

Poids moléculaire |

305.15 g/mol |

Nom IUPAC |

(2S)-4-(2,4-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C12H14Cl2N2O3/c1-2-15-10(12(18)19)6-11(17)16-9-4-3-7(13)5-8(9)14/h3-5,10,15H,2,6H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1 |

Clé InChI |

ORRXMFBDJCPDPE-JTQLQIEISA-N |

SMILES isomérique |

CCN[C@@H](CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |

SMILES |

CCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |

SMILES canonique |

CCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)

![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)

![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2822591.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2822595.png)

![8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822600.png)

![4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2822604.png)